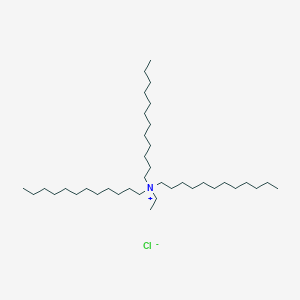
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a unique organophosphorus compound that incorporates selenium into its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with selenium and tert-butyl-substituted organic compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiphosphole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of the tert-butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced selenium compounds, and substituted selenadiphospholes.
Wissenschaftliche Forschungsanwendungen
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus and organoselenium compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying selenium’s biological roles and interactions.
Wirkmechanismus
The mechanism of action of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in different scientific and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Similar structure but contains sulfur instead of selenium.
1,2,4-Oxadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Contains oxygen instead of selenium.
1,2,4-Diphosphole, 3,5-bis(1,1-dimethylethyl)-: Lacks the chalcogen atom (selenium, sulfur, or oxygen).
Uniqueness
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of selenium, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs.
Eigenschaften
CAS-Nummer |
163354-37-8 |
|---|---|
Molekularformel |
C10H18P2Se |
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
3,5-ditert-butyl-1,2,4-selenadiphosphole |
InChI |
InChI=1S/C10H18P2Se/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
OGOSTLMDRJATQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=P[Se]C(=P1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
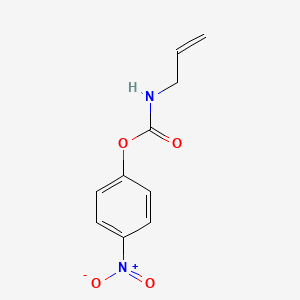
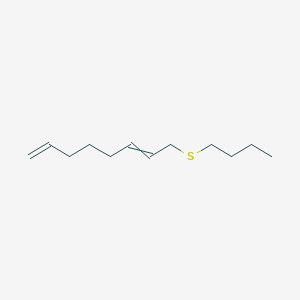
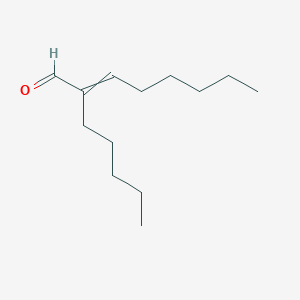
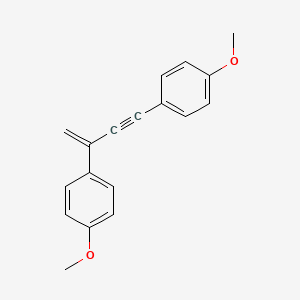

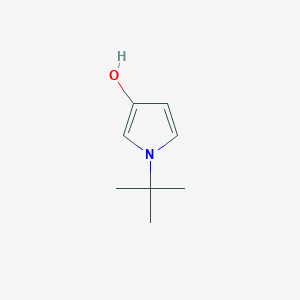
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
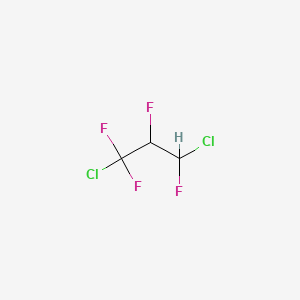
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
